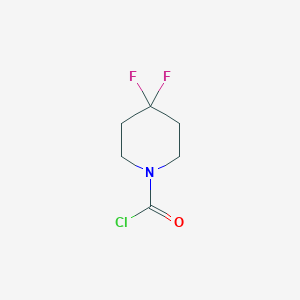

4,4-Difluoropiperidine-1-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

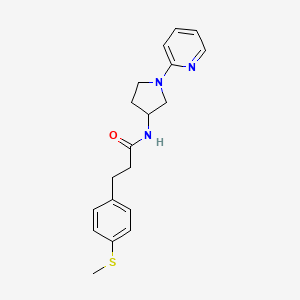

4,4-Difluoropiperidine-1-carbonyl chloride is a chemical compound with the CAS Number: 1240057-29-7 . It has a molecular weight of 183.59 and is typically stored at -10 degrees Celsius . It is a liquid in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is 4,4-difluoro-1-piperidinecarbonyl chloride . The InChI code is 1S/C6H8ClF2NO/c7-5(11)10-3-1-6(8,9)2-4-10/h1-4H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 183.59 . It is a liquid in its physical form and is stored at -10 degrees Celsius . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the search results.Aplicaciones Científicas De Investigación

Oxyfunctionalization of Ketones

Oxyfunctionalization of ketones using 1-oxopiperidinium salt derivatives demonstrates the potential of using piperidine derivatives in selective organic transformations. For instance, the oxyfunctionalization of ketones with specific reagents leads to regioselective α- or γ-oxygenated carbonyl compounds under mild conditions, showcasing the versatility of piperidine derivatives in synthesizing complex organic molecules (Ren, Liu, & Guo, 1996).

Electrochemistry and Ionic Liquids

Research into the electrochemistry of ionic liquids, such as 1-butyl-3-methyl-1H-imidazolium tetrafluoroborate, highlights the relevance of fluorinated compounds in electrochemical applications. This includes their use as solvents or electrolytes in energy storage and conversion devices, demonstrating the potential of fluorinated piperidine derivatives in similar roles (Xiao & Johnson, 2003).

Catalytic Applications

Catalytic applications, especially in carbon dioxide reduction and fluoromethylation reactions, are of significant interest. Complexes involving fluorinated ligands have been studied for their ability to catalyze the reduction of carbon dioxide to useful products, indicating the potential utility of 4,4-Difluoropiperidine-1-carbonyl chloride in developing new catalytic systems (Grice, Gu, Sampson, & Kubiak, 2013). Additionally, research on photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds showcases the importance of fluorinated reagents in modern synthetic chemistry, suggesting possible research avenues for 4,4-Difluoropiperidine-1-carbonyl chloride (Koike & Akita, 2016).

Fluorination and Defluorination Reactions

The development of methods for selective fluorination and defluorination of organic compounds is crucial for the synthesis of fluorinated pharmaceuticals and agrochemicals. Research in this area includes the sequential C–F bond functionalizations, demonstrating the synthetic utility of fluorinated compounds and intermediates (Yu et al., 2021).

Safety And Hazards

The compound is classified as dangerous, with a GHS05 pictogram . The hazard statements include H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 , which provide guidance on how to handle the compound safely.

Propiedades

IUPAC Name |

4,4-difluoropiperidine-1-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClF2NO/c7-5(11)10-3-1-6(8,9)2-4-10/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHJHOPWXUSUTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Difluoropiperidine-1-carbonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2858990.png)

![Ethyl 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2858997.png)

![3-Ethyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2859000.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2859002.png)

![methyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2859003.png)

![Ethyl 5-(benzo[d][1,3]dioxole-5-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2859009.png)

![2-[Bromo(difluoro)methyl]-4-(trifluoromethyl)-1H-benzimidazole](/img/structure/B2859012.png)